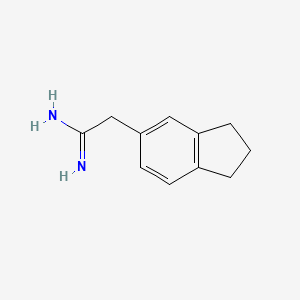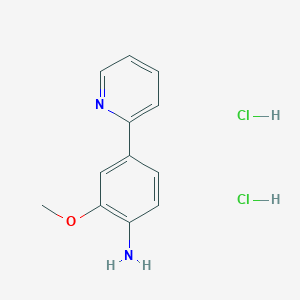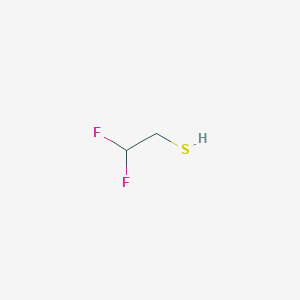
2-(2,3-Dihydro-1h-inden-5-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1h-inden-5-yl)acetimidamide is a chemical compound with the molecular formula C11H14N2 This compound is part of the indene family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1h-inden-5-yl)acetimidamide typically involves the reaction of 2,3-dihydro-1H-indene with acetimidamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .
化学反応の分析
Types of Reactions
2-(2,3-Dihydro-1h-inden-5-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
科学的研究の応用
作用機序
The mechanism of action of 2-(2,3-Dihydro-1h-inden-5-yl)acetimidamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indene structure and has been studied for its potential as a selective discoidin domain receptor 1 (DDR1) inhibitor.
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Another indene derivative, known for its use in various chemical reactions and potential biological activities.
Uniqueness
2-(2,3-Dihydro-1h-inden-5-yl)acetimidamide is unique due to its specific structural features and the presence of the acetimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields .
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-inden-5-yl)ethanimidamide |
InChI |
InChI=1S/C11H14N2/c12-11(13)7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2,(H3,12,13) |
InChIキー |
YKNGUHHVQODYTI-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)CC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine](/img/structure/B13611350.png)


![Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate](/img/structure/B13611356.png)




![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)
